molecular formula C21H22N2O4S B11523433 Ethyl 4-(3,4-dimethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(3,4-dimethoxyphenyl)-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11523433
M. Wt: 398.5 g/mol
InChI Key: TWLPEFVOWKGZSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a tetrahydropyrimidine ring, which is a common motif in many biologically active molecules. The presence of methoxy and phenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.

Chemical Reactions Analysis

ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit certain biological processes, and interact with cellular receptors. These interactions are mediated by the compound’s unique chemical structure, which allows it to bind to specific sites on target molecules .

Comparison with Similar Compounds

ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can be compared with similar compounds such as:

The uniqueness of ETHYL 4-(3,4-DIMETHOXYPHENYL)-6-PHENYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE lies in its tetrahydropyrimidine ring and the presence of a sulfanyl group, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22N2O4S

Molecular Weight

398.5 g/mol

IUPAC Name

ethyl 4-(3,4-dimethoxyphenyl)-6-phenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H22N2O4S/c1-4-27-20(24)17-18(13-8-6-5-7-9-13)22-21(28)23-19(17)14-10-11-15(25-2)16(12-14)26-3/h5-12,19H,4H2,1-3H3,(H2,22,23,28)

InChI Key

TWLPEFVOWKGZSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=S)NC1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3

Origin of Product

United States

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